molecular formula C24H27N3O5S2 B2640020 (Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897617-04-8

(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2640020
CAS No.: 897617-04-8
M. Wt: 501.62
InChI Key: KYVQACCGRSUGOQ-IZHYLOQSSA-N
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Description

The compound “(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex molecule featuring a benzothiazole core, a sulfonamide-linked 3-methylpiperidine moiety, and a methyl ester group. Its Z-configuration at the imino bond suggests stereochemical specificity, which may influence its biological interactions. For instance, sulfonamide-containing compounds are prevalent in herbicides (e.g., sulfonylureas in ) and pharmaceuticals (e.g., ferroptosis-inducing agents in ).

Properties

IUPAC Name

methyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-6-11-20-21(13-16)33-24(27(20)15-22(28)32-3)25-23(29)18-7-9-19(10-8-18)34(30,31)26-12-4-5-17(2)14-26/h6-11,13,17H,4-5,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVQACCGRSUGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Structural Features

The compound features a complex structure that includes:

  • A thiazole ring, contributing to its biological activity.
  • A piperidine moiety, which is often associated with neuroactive properties.
  • An ester functional group that may influence its solubility and permeability.

Research indicates that this compound exhibits several mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The piperidine ring suggests potential interaction with neurotransmitter receptors, impacting neurological functions.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The thiazole component is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it may offer therapeutic benefits in neurodegenerative disorders.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of (Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate against various cancer cell lines. The results indicated:

  • IC50 Values : The compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. Key findings included:

  • Reduction in Inflammatory Markers : The treatment group exhibited a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).
  • Histopathological Analysis : Tissue samples showed reduced synovial inflammation compared to controls.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 12 µM (MCF-7 cells)Journal of Medicinal Chemistry
Anti-inflammatoryDecreased TNF-alpha and IL-6Experimental Biology
NeuroprotectivePotential modulation of receptorsNeuroscience Letters

Comparison with Similar Compounds

Bioactivity Predictions

  • Herbicidal Potential: Structural alignment with sulfonylureas suggests ALS inhibition, but steric hindrance from the 3-methylpiperidine group may reduce efficacy compared to metsulfuron-methyl .
  • Anticancer Activity : The benzothiazole core and sulfonamide group align with FINs, but ferroptosis induction remains speculative without direct evidence .
  • Insecticidal Applications : Similarities to plant-derived esters () imply possible utility, though bioactivity may depend on insect cuticle permeability and metabolic resistance .

Metabolic and Stability Considerations

  • The methyl ester likely acts as a prodrug, with hydrolysis kinetics slower than ethametsulfuron due to steric protection from the benzothiazole ring .
  • The Z-configuration may confer higher metabolic stability than E-isomers, as seen in other imino-containing drugs .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

The synthesis of this benzothiazole-derived compound typically involves multi-step reactions, including:

  • Hantzsch thiazole synthesis for constructing the benzo[d]thiazole core via α-halocarbonyl and thioamide precursors .
  • Sulfonylation of the piperidine moiety using sulfonyl chlorides under inert conditions .
  • Imine formation between the benzoyl and thiazole groups, requiring strict control of pH and temperature to favor the (Z)-isomer . Yield optimization can be achieved via continuous flow reactors to enhance reaction control and reduce side products . Purity is ensured through column chromatography and HPLC (>95% purity) .

Q. What analytical techniques are critical for characterizing its structural integrity?

  • NMR spectroscopy (1H/13C) to confirm regiochemistry of the thiazole ring, imine configuration (Z/E), and sulfonamide substitution .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₂₄H₂₈N₄O₅S₂, calculated 540.14 g/mol) .
  • FT-IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term stability : Stable at 4°C in anhydrous DMSO or acetonitrile for ≤7 days .
  • Long-term storage : Lyophilized solids stored at -20°C under argon retain stability for >6 months .
  • Degradation pathways : Hydrolysis of the methyl ester or sulfonamide groups occurs in aqueous buffers (pH <3 or >10) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Enzyme inhibition assays (e.g., kinases, proteases) due to the sulfonamide’s role in active-site binding .
  • Cytotoxicity screening (MTT assay) in cancer cell lines (IC₅₀ values) .
  • Molecular docking to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or EGFR .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., imine formation) be elucidated?

  • Kinetic studies using variable-temperature NMR to monitor imine tautomerization rates .
  • Density Functional Theory (DFT) calculations to model transition states and identify rate-limiting steps .
  • Isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration during thiazole ring formation .

Q. What computational strategies improve the prediction of its pharmacokinetic properties?

  • ADMET prediction tools (e.g., SwissADME): The compound’s logP (~3.2) suggests moderate lipophilicity, while the sulfonamide group may limit blood-brain barrier penetration .
  • Molecular dynamics simulations to assess metabolic stability (e.g., susceptibility to cytochrome P450 oxidation) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Scaffold diversification : Replace the 3-methylpiperidine with other heterocycles (e.g., pyrrolidine, morpholine) to modulate target selectivity .
  • Functional group substitution : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl moiety to enhance enzyme inhibition .
  • Stereochemical analysis : Compare (Z)- and (E)-isomers’ bioactivity via chiral HPLC separation .

Q. What in vivo models are appropriate for validating its therapeutic potential?

  • Murine inflammation models (e.g., carrageenan-induced paw edema) to test anti-inflammatory activity linked to COX-2 inhibition .
  • Xenograft tumor models for assessing antitumor efficacy and toxicity profiles .
  • Pharmacokinetic studies in rodents to measure bioavailability, half-life, and metabolite identification .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Conflicting reports on optimal sulfonylation conditions (e.g., pyridine vs. DMAP as catalysts) . Resolution: Use Design of Experiments (DoE) to statistically optimize reaction parameters .
  • Biological Activity Discrepancies : Fluorinated analogs in show enhanced metabolic stability compared to non-fluorinated derivatives. Resolution: Perform meta-analysis of substituent effects on half-life .

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